Key Pharmacophore in Fibroblast Activation Protein (FAP) Inhibitor Development
The 2-(3-ethoxyphenyl)cyclopropylamine moiety serves as a critical structural component in a potent, patent-derived inhibitor of Fibroblast Activation Protein (FAP). The parent compound CHEMBL462839, incorporating the (1S,2R)-2-(3-ethoxyphenyl)cyclopropyl fragment, exhibited an IC50 of 13,000 nM (13 μM) against human FAP in enzymatic assays [1]. This represents a structurally validated entry point for medicinal chemistry optimization targeting FAP-expressing tumors, where the specific stereochemistry and aryl substitution pattern contribute to target engagement. In contrast, unsubstituted trans-2-phenylcyclopropylamine (tranylcypromine) shows no reported activity against FAP, with its primary enzymatic targets being MAO-A (IC50 2.3 μM), MAO-B (IC50 0.95 μM), and LSD1 (IC50 20.7 μM) .
| Evidence Dimension | FAP Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 13,000 nM (13 μM) |
| Comparator Or Baseline | trans-2-Phenylcyclopropylamine (Tranylcypromine): No reported FAP inhibition |
| Quantified Difference | Qualitative differentiation: Target compound enables FAP-targeted pharmacology absent in baseline phenylcyclopropylamine |
| Conditions | Recombinant human FAP enzymatic assay; substrate and assay protocol per ChEMBL curation |
Why This Matters
This evidence validates the compound as a structurally characterized building block for FAP-targeted inhibitor development, a therapeutic modality not accessible using generic phenylcyclopropylamine analogs.
- [1] BindingDB. BDBM50248693: 3-({2-[(2S,4S)-2-Cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)-3-methyl-N-[(1S,2R)-2-(3-ethoxyphenyl)cyclopropyl]butanamide. IC50 data against FAP, DPP8, DPP2. View Source
